molecular formula C7H10N2O B114870 5-Ethyl-2-methoxypyrimidine CAS No. 156419-94-2

5-Ethyl-2-methoxypyrimidine

Cat. No.: B114870
CAS No.: 156419-94-2
M. Wt: 138.17 g/mol
InChI Key: DBASJPDGFMOOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methoxypyrimidine is a pyrimidine derivative featuring an ethyl group at the 5-position and a methoxy group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

5-ethyl-2-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-7(10-2)9-5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBASJPDGFMOOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
5-Ethyl-2-methoxypyrimidine 5-Ethyl, 2-Methoxy 152.18 Not Reported Moderate (Organic solvents) Planar aromatic core; ethyl group induces steric bulk
4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro, 5-Methoxy 195.01 40–42 Low (Polar aprotic solvents) Planar structure with Cl···N interactions (3.09–3.10 Å)
5-(2-Hydroxyethyl)-2,4-dimethoxypyrimidine 2,4-Dimethoxy, 5-Hydroxyethyl 200.20 Not Reported High (Aqueous) Hydroxyethyl chain enhances hydrophilicity

Key Insights :

  • Chloro substituents (as in 4,6-Dichloro-5-methoxypyrimidine) reduce solubility in polar solvents due to strong intermolecular Cl···N interactions, whereas the ethyl group in this compound improves compatibility with organic solvents .

Chemical Reactivity

  • Methoxy Group Reactivity : In this compound, the methoxy group at position 2 is electron-donating, directing electrophilic substitution to the 4- and 6-positions. This contrasts with 4,6-Dichloro-5-methoxypyrimidine, where chloro substituents deactivate the ring, limiting further functionalization .
  • Ethyl Group Stability : The ethyl chain is less prone to oxidation compared to hydroxyethyl analogs (e.g., Compound 8), which may undergo dehydration or esterification under acidic conditions .

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